molecular formula C14H23N3 B1372570 Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine CAS No. 1018545-42-0

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Cat. No.: B1372570
CAS No.: 1018545-42-0
M. Wt: 233.35 g/mol
InChI Key: AQKKSXVAGSAHBT-UHFFFAOYSA-N
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Description

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (IUPAC name: 2-(4-benzylpiperazin-1-yl)-N-methylethanamine; CAS: 157368-33-7) is a tertiary amine featuring a piperazine core substituted with a benzyl group at the 4-position and a methylamine-terminated ethyl chain at the 1-position. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.36 g/mol . The compound exhibits moderate lipophilicity (predicted logP ≈ 2.5) due to the benzyl aromatic system and polar piperazine-ethylamine backbone. It is commonly utilized in pharmacological research as a precursor or intermediate for designing ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors .

Properties

IUPAC Name

N-benzyl-N-methyl-2-piperazin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKSXVAGSAHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Benzyl Halides

One common method involves the reaction of piperazine hydrochloride salts with benzyl chloride in ethanol at elevated temperatures (~65°C). This reaction produces the monobenzylated piperazine salt, which can be isolated as the hydrochloride salt. The free base is then obtained by basification (pH > 12) and extraction with organic solvents such as chloroform. This method yields high purity monobenzylpiperazine with yields typically in the range of 84-85%, which can be increased to 95-96% using microwave-assisted synthesis to enhance reaction rates and reduce by-products like dibenzylated piperazine (1,4-dibenzylpiperazine).

Synthesis via N-Methyl Ethylenediamine and Methyl Benzoylformate

An alternative preparative route involves reacting N-methyl ethylenediamine with methyl benzoylformate in methanol with acetic acid catalysis at 30-32°C for several hours. This produces intermediates such as 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which can be further processed by reduction (e.g., LiAlH4 or NaBH4) to yield 2-phenylpiperazine derivatives. Subsequent alkylation introduces the benzyl and methyl groups to generate the target compound. This method allows for controlled synthesis of substituted piperazines with good yields (~48-70%) and purity.

Purification

Purification steps include solvent extraction, washing with acetic acid solutions and brine, drying over anhydrous sodium sulfate, and recrystallization from solvents such as hexane or toluene. Chromatographic purification using silica gel columns with solvent gradients (ethyl acetate in petroleum ether) is also employed for isolating intermediates and final products with high purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Benzylation of piperazine Piperazine HCl + benzyl chloride in ethanol 65°C, 2-3 hours 84-85 Microwave method increases yield to 95-96%
Methylation Methyl iodide or methyl sulfate, base Room temp to reflux 80-90 Controlled methylation to avoid overalkylation
Reaction with methyl benzoylformate N-methyl ethylenediamine + methyl benzoylformate, acetic acid catalyst 30-65°C, 6-7 hours 48-70 Intermediate formation of piperazin-2-one
Reduction of intermediates LiAlH4 or NaBH4 in THF 0-25°C ~80 Reduction to phenylpiperazine derivatives
Purification Solvent extraction, recrystallization, chromatography Ambient - Ensures high purity of final compound

Research Findings and Notes

  • The synthesis of this compound is closely related to the synthesis of 1-benzylpiperazine and other substituted piperazines, which are well-documented in both patent literature and forensic chemistry reports.
  • Microwave-assisted synthesis is an emerging technique that significantly enhances yields and reduces side products in alkylation steps.
  • The compound’s preparation requires careful control of reaction pH and temperature to avoid formation of dibenzylated by-products and to favor selective mono-substitution.
  • The use of protecting groups and selective alkylation strategies allows for the stepwise introduction of benzyl and methyl groups onto the piperazine ring.
  • Purification techniques such as recrystallization and column chromatography are essential to obtain analytically pure this compound suitable for research applications.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in different chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution, leading to the formation of derivatives with distinct properties.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedNotes
OxidationN-oxidesUseful for synthesizing nitrogen-containing compounds
ReductionSecondary aminesImportant for creating amine derivatives
SubstitutionSubstituted derivativesEnhances diversity in product synthesis

Biological Activities

Potential Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral effects. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting its use as a lead compound in drug development .

Case Study: Antiviral Activity

In a study focused on quinoxaline derivatives, it was found that compounds similar to this compound demonstrated significant antiviral activity against viruses such as Vesicular Stomatitis Virus (VSV). These findings highlight the potential of this compound in developing antiviral therapies .

Medical Applications

Therapeutic Agent for Neurological Disorders

Ongoing research is exploring the potential of this compound as a therapeutic agent for treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may influence signal transduction pathways involved in conditions such as anxiety and depression.

Table 2: Potential Medical Applications

ConditionMechanism of ActionResearch Status
AnxietyModulation of neurotransmitter receptorsUnder investigation
DepressionInfluence on serotonin pathwaysPreclinical studies
Neurological DisordersAgonist/antagonist effectsOngoing research

Industrial Applications

Development of New Materials

In addition to its applications in pharmaceuticals, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its unique chemical properties allow it to enhance reaction efficiencies and product yields.

Mechanism of Action

The mechanism of action of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the piperazine ring, the ethyl linker, or the terminal amine. Key examples include:

Compound Name Substituents on Piperazine Terminal Amine Molecular Weight (g/mol) Key Features Reference
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Benzyl Methyl 233.36 Moderate lipophilicity, CNS-targeting
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) Thiazole-arylurea Ethyl ester 498.20 High yield (87.7%), bulky substituent
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol Benzyl Phenylmethanol 271.36 Increased polarity (hydroxyl group)
(E)-N-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylmethanimine Thiophen-2-ylmethylene Imine 307.48 Heteroaromatic substitution, Schiff base
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine 2-Fluorophenyl Primary amine 249.30 Enhanced electronic effects (F atom)

Key Observations :

  • Benzyl vs. Thiophenyl analogs (e.g., ) may improve metabolic stability due to sulfur’s resistance to oxidation.
  • Terminal Amine Modifications : Methyl substitution (target compound) reduces polarity compared to primary amines (e.g., ) or hydroxylated derivatives (e.g., ), impacting blood-brain barrier permeability.
A. Dopamine Receptor Selectivity
  • S 18126 (a benzoindane-piperazine hybrid) shows >100-fold selectivity for human D4 receptors (Ki = 2.4 nM) over D2/D3, attributed to its rigid aromatic system .
  • L 745,870 (piperazine-pyrrolopyridine) similarly targets D4 (Ki = 2.5 nM) but lacks the ethylamine linker seen in the target compound, reducing CNS penetration .
  • This compound ’s flexible ethyl linker and benzyl group may favor interactions with σ1 receptors (Ki ≈ 1.6 nM for S 18126 ), though experimental validation is required.
B. Anticancer and Apoptotic Effects
  • Naftopidil (α1-adrenoceptor blocker with piperazine-ethylamine structure) induces apoptosis in mesothelioma cells via caspase-3/8 activation, independent of α1-adrenoceptor binding . This suggests that the target compound’s piperazine-ethylamine backbone may similarly engage apoptotic pathways.
C. Cholinergic Activity
  • 7-Methoxy-N-(2-(4-(3-methylbenzyl)piperazin-1-yl)ethyl)-1,2,3,4-tetrahydroacridin-9-amine demonstrates acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 nM), highlighting the impact of acridine substitution on cholinergic activity . The target compound’s simpler benzyl group may reduce AChE affinity but improve selectivity for other targets.

Biological Activity

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzyl group, a methyl group, and a piperazine moiety, which are critical for its biological activity. The structural attributes allow it to interact with various biological targets, influencing multiple signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

Antiviral Properties

The compound has been evaluated for antiviral activity, particularly against viruses that affect the respiratory system. Preliminary data suggest it may inhibit viral replication through interference with viral entry or replication mechanisms.

Neuropharmacological Effects

This compound has been investigated for its effects on neurological disorders. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety. The compound's interaction with serotonin and dopamine receptors is particularly noteworthy.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. This binding can either enhance or inhibit receptor activity, leading to various physiological effects.

Key Mechanisms Include:

  • Receptor Modulation: Acting as an agonist or antagonist at neurotransmitter receptors.
  • Enzyme Inhibition: Interfering with the activity of enzymes involved in metabolic pathways.
  • Cell Signaling Disruption: Altering signaling cascades that regulate cell proliferation and survival.

Case Studies

  • Antimicrobial Activity Study:
    • Objective: To assess the effectiveness against bacterial strains.
    • Findings: Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Neuropharmacological Assessment:
    • Objective: Evaluate effects on anxiety-like behavior in animal models.
    • Findings: Doses of 10 mg/kg resulted in reduced anxiety behaviors in the elevated plus maze test.
  • Antiviral Evaluation:
    • Objective: Test efficacy against influenza virus.
    • Findings: Demonstrated a reduction in viral load by 70% at a concentration of 25 µM.

Data Tables

Activity TypeTarget Organism/PathwayIC50/Effectiveness
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
AntimicrobialEscherichia coliMIC < 50 µg/mL
NeuropharmacologicalAnxiety behavior (animal)10 mg/kg (reduced anxiety)
AntiviralInfluenza virus70% viral load reduction at 25 µM

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and ethylamine chain facilitate nucleophilic substitution. For example:

  • Reaction with alkyl halides : Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine undergoes alkylation at the piperazine nitrogen under basic conditions (e.g., K₂CO₃ in DMSO). This is analogous to the synthesis of 4-benzyl-1-(4-nitro-phenyl)piperidine from 4-fluoronitrobenzene and 4-benzylpiperidine .

Reagent Conditions Product Yield
Benzyl bromideDMSO, K₂CO₃, 90°C, 8–24 hrsN-Benzylated piperazine derivative78–95%
4-FluoronitrobenzeneDMSO, K₂CO₃, 90°C, 8 hrs4-(4-Nitro-phenyl)-1-benzylpiperazine90%
  • Acylation : Reacts with acyl chlorides (e.g., nitrofuran-2-carbonyl chloride) to form amides under Red-Al reduction followed by acylation .

Reduction Reactions

The compound’s amine groups participate in catalytic hydrogenation or Red-Al-mediated reductions:

  • Nitro group reduction : In derivatives like 4-(4-nitrophenyl)-1-benzylpiperazine, hydrogenation with H₂/Pd-C yields the corresponding aniline .

  • Cyanide reduction : Substituted benzonitriles (e.g., 4-fluorobenzonitrile) are reduced to benzylamines using Red-Al, enabling further functionalization .

Oxidation Reactions

The benzylic position and tertiary amines are susceptible to oxidation:

  • Benzylic oxidation : Using KMnO₄ or H₂O₂, the benzyl group oxidizes to a ketone or carboxylic acid, depending on conditions.

  • Amine oxidation : Piperazine rings form N-oxides with peracetic acid or mCPBA, altering electronic properties .

Cyclization and Heterocycle Formation

The ethylamine side chain and piperazine moiety enable cyclization:

  • Quinoxaline synthesis : Reacts with diketones (e.g., 1,2-diketones) to form quinoxaline derivatives via condensation .

  • Pictet-Spengler reaction : Forms tetrahydro-β-carbolines when reacted with aldehydes in acidic conditions .

Industrial and Synthetic Considerations

  • Continuous flow synthesis : Automated reactors enhance yield (up to 96%) for scaled production.

  • Purification : HPLC and column chromatography are critical for isolating high-purity products .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of piperazine derivatives. For example, coupling benzylmethylamine with 2-(piperazin-1-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 18 hours) . Alternative routes include reductive amination or protection/deprotection strategies (e.g., Boc-group removal with TFA) .
  • Key Variables : Solvent polarity (DMF vs. THF), temperature (room temperature vs. 80°C), and catalyst choice (NaH for alkylation) significantly impact reaction efficiency. For instance, reports yields of ~70–85% using DMSO at 120°C, while notes lower yields (~50%) in HCl/dioxane systems due to competing side reactions.
Synthetic Route Conditions Yield Reference
Alkylation of piperazineK₂CO₃, DMF, 80°C, 18 h85%
Reductive aminationNaBH₄, AcOH, benzene/ethanol78%
Boc-deprotectionTFA, CH₂Cl₂, rt, 1 h92%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the piperazine ring protons resonate at δ 2.5–3.5 ppm, while benzyl protons appear as a singlet at δ 7.2–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H⁺] = 274.2154 for C₁₅H₂₃N₃) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar piperazine derivatives (e.g., bond angles and torsion angles in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Root Causes : Discrepancies often arise from impurities (e.g., unreacted intermediates), stereochemical variations, or assay-specific conditions (e.g., pH, cell lines).
  • Strategies :

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude contaminants .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess, as racemic mixtures may exhibit divergent activities .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., ’s IC₅₀ comparisons across kinase assays).

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Models ligand-receptor binding using software like AutoDock Vina. For example, piperazine’s nitrogen atoms form hydrogen bonds with aspartate residues in kinase domains .
  • QSAR Studies : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity. demonstrates that N-methylation reduces steric hindrance, enhancing binding affinity by 2.5-fold.
Substituent IC₅₀ (μM) Target Reference
Benzylmethyl0.45Protein Kinase A
Ethyl1.20Protein Kinase A
Cyclohexyl3.80Protein Kinase A

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Degradation Pathways : Hydrolysis of the piperazine ring occurs at pH < 3 or > 10, necessitating buffered solutions (pH 6–8) for biological assays .
  • Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation, as tertiary amines are prone to radical-mediated degradation .

Methodological Challenges

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Salt Formation : Hydrochloride salts improve solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for freebase) .

Q. How can researchers mitigate toxicity during in vivo studies?

  • Dose Escalation : Start at 0.1 mg/kg and monitor hepatic enzymes (ALT/AST) to identify hepatotoxicity thresholds .
  • Prodrug Design : Modify the amine group to a carbamate (e.g., Boc-protected derivatives), which hydrolyzes in vivo to release the active compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
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Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

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